Cas no 69001-90-7 (2-(quinoxalin-2-ylsulfanyl)acetic acid)

2-(quinoxalin-2-ylsulfanyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-(2-quinoxalinylthio)-
- (Quinoxalin-2-ylthio)acetic acid
- [(QUINOXALIN-2-YL)THIO]ACETIC ACID
- 2-(2-Quinoxalinylsulfanyl)acetic acid
- 2-quinoxalin-2-ylsulfanylacetic acid
- 2-quinoxalin-2-ylthioacetic acid
- 2-quinoxalylthioacetic acid
- 2-(quinoxalin-2-ylsulfanyl)acetic acid
-
- MDL: MFCD00138691
- インチ: InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14)
- InChIKey: ZBWZEFLYRWANSY-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CSC1=CN=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 220.03100
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
じっけんとくせい
- ゆうかいてん: 157-159°C
- PSA: 88.38000
- LogP: 1.80650
2-(quinoxalin-2-ylsulfanyl)acetic acid セキュリティ情報
- 危険レベル:IRRITANT
2-(quinoxalin-2-ylsulfanyl)acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(quinoxalin-2-ylsulfanyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q765325-50mg |
2-(2-Quinoxalinylsulfanyl)acetic Acid |
69001-90-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB157740-5 g |
2-(2-Quinoxalinylsulfanyl)acetic acid; . |
69001-90-7 | 5 g |
€478.80 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293424-1g |
2-(Quinoxalin-2-ylsulfanyl)acetic acid |
69001-90-7 | 98% | 1g |
¥489.00 | 2024-05-03 | |
Key Organics Ltd | 2D-071-5G |
2-(2-quinoxalinylsulfanyl)acetic acid |
69001-90-7 | >95% | 5g |
£264.00 | 2025-02-09 | |
Key Organics Ltd | 2D-071-1G |
2-(2-quinoxalinylsulfanyl)acetic acid |
69001-90-7 | >95% | 1g |
£88.00 | 2025-02-09 | |
Enamine | EN300-11249-0.5g |
2-(quinoxalin-2-ylsulfanyl)acetic acid |
69001-90-7 | 95% | 0.5g |
$60.0 | 2023-10-26 | |
Enamine | EN300-11249-5.0g |
2-(quinoxalin-2-ylsulfanyl)acetic acid |
69001-90-7 | 95% | 5g |
$230.0 | 2023-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043769-5g |
2-(2-Quinoxalinylsulfanyl)acetic acid |
69001-90-7 | >95% | 5g |
6257.0CNY | 2021-07-13 | |
Chemenu | CM221292-1g |
2-(Quinoxalin-2-ylthio)acetic acid |
69001-90-7 | 95% | 1g |
$76 | 2024-07-24 | |
Chemenu | CM221292-5g |
2-(Quinoxalin-2-ylthio)acetic acid |
69001-90-7 | 95% | 5g |
$258 | 2024-07-24 |
2-(quinoxalin-2-ylsulfanyl)acetic acid 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-(quinoxalin-2-ylsulfanyl)acetic acidに関する追加情報
Introduction to 2-(quinoxalin-2-ylsulfanyl)acetic acid (CAS No. 69001-90-7)
2-(quinoxalin-2-ylsulfanyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 69001-90-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a quinoxaline core linked to a sulfanyl group, which is further connected to an acetic acid moiety, creating a molecule with distinct chemical and pharmacological properties.
The quinoxaline scaffold is a well-studied pharmacophore, known for its presence in various bioactive molecules. Its aromatic system and nitrogen-rich structure contribute to favorable interactions with biological targets, making it a valuable component in drug design. In particular, the sulfanyl group attached to the quinoxaline ring introduces polarity and reactivity, enhancing the molecule's ability to engage with biological systems. The acetic acid side chain provides an additional site for functionalization, allowing for further derivatization to tailor specific pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 2-(quinoxalin-2-ylsulfanyl)acetic acid as a building block for novel therapeutic agents. Studies have demonstrated its potential in modulating enzyme activity and interacting with protein targets involved in inflammatory pathways. The sulfonamide moiety, a common feature in many drugs, is known for its ability to enhance binding affinity and metabolic stability. This has prompted researchers to explore derivatives of 2-(quinoxalin-2-ylsulfanyl)acetic acid as candidates for treating conditions such as cancer, autoimmune diseases, and infectious disorders.
In the context of drug discovery, the synthesis of 2-(quinoxalin-2-ylsulfanyl)acetic acid has been optimized using modern synthetic methodologies. Advances in transition metal-catalyzed reactions and flow chemistry have enabled efficient production of this compound on both laboratory and industrial scales. These innovations have not only improved yield but also reduced the environmental impact of its synthesis. The availability of high-purity 2-(quinoxalin-2-ylsulfanyl)acetic acid has facilitated its use in preclinical studies, where it has shown promise as an intermediate in the development of new therapeutic agents.
One of the most compelling aspects of 2-(quinoxalin-2-ylsulfanyl)acetic acid is its role in addressing unmet medical needs. Research indicates that derivatives of this compound may exhibit inhibitory activity against kinases and other enzymes implicated in tumor growth and progression. Preclinical studies have revealed that certain analogs can disrupt signaling pathways critical for cancer cell survival, offering a potential therapeutic strategy for oncology applications. Additionally, the compound's interaction with bacterial enzymes has been explored, suggesting its utility in combating antibiotic-resistant pathogens.
The pharmacokinetic properties of 2-(quinoxalin-2-ylsulfanyl)acetic acid are also under investigation. Studies have focused on optimizing its solubility, bioavailability, and metabolic stability to enhance its suitability for clinical use. By modifying the acetic acid side chain or incorporating additional functional groups, researchers aim to develop prodrugs or derivatives that exhibit improved pharmacokinetic profiles. These efforts are crucial for ensuring that promising candidates can progress from laboratory research to viable therapeutics.
Furthermore, the application of 2-(quinoxalin-2-ylsulfanyl)acetic acid extends beyond traditional drug development. Its unique structural features make it a valuable tool in chemical biology research, where it can be used to probe enzyme mechanisms and identify novel interactors. The compound's ability to modulate protein-protein interactions has opened new avenues for understanding complex biological networks. This interdisciplinary approach has fostered collaborations between chemists, biologists, and clinicians, leading to innovative strategies for drug discovery.
The future prospects of 2-(quinoxalin-2-ylsulfanyl)acetic acid are bright, driven by ongoing research and technological advancements. As computational methods improve, so does our ability to predict the biological activity of this compound and its derivatives. High-throughput screening technologies are being employed to rapidly identify promising analogs for further optimization. These tools are essential for accelerating the drug development pipeline and bringing new treatments to patients more quickly.
In conclusion,2-(quinoxalin-2-ylsulfanyl)acetic acid (CAS No. 69001-90-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play a crucial role in addressing some of medicine's most pressing challenges.
69001-90-7 (2-(quinoxalin-2-ylsulfanyl)acetic acid) 関連製品
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
